![molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3](/img/structure/B1324408.png)

5-Chlorothiazolo[5,4-b]pyridine

Übersicht

Beschreibung

5-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the empirical formula C6H3ClN2S . It has a molecular weight of 170.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

5-Chlorothiazolo[5,4-b]pyridine is a solid . It has a molecular weight of 170.62 . The compound’s storage temperature is 28 C .Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase Inhibitors

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Methods of Application : These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

- Results or Outcomes : The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Antioxidant, Herbicidal, Antimicrobial, Anti-inflammatory, Antitumor Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, antitumor activities .

- Methods of Application : Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction starting from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[4,5-b]pyridines, are analyzed .

- Results or Outcomes : The recent data published in the scientific literature cited a diversity of biological effects exhibited by fused thiazolo[4,5-b]pyridines .

Inhibitory Potency and Docking Analysis

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

- Methods of Application : Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase .

- Results or Outcomes : Enzymatic Inhibition results showed that compound 19a inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[5,4-b]pyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : Synthesis of novel thiazole, pyranothiazole, thiazolo[5,4-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group .

- Methods of Application : The synthesis process is not detailed in the source .

- Results or Outcomes : The results or outcomes are not detailed in the source .

Inhibitory Potency and Docking Analysis

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

- Methods of Application : Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase .

- Results or Outcomes : Enzymatic Inhibition results showed that compound 19a inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[5,4-b]pyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : Synthesis of novel thiazole, pyranothiazole, thiazolo[5,4-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group .

- Methods of Application : The synthesis process is not detailed in the source .

- Results or Outcomes : The results or outcomes are not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUDBJZBIPNZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazolo[5,4-b]pyridine | |

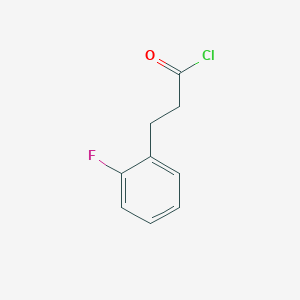

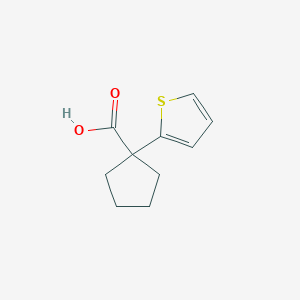

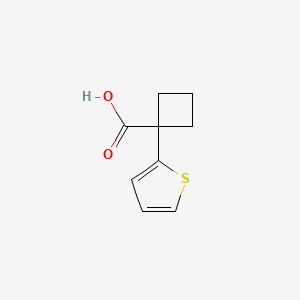

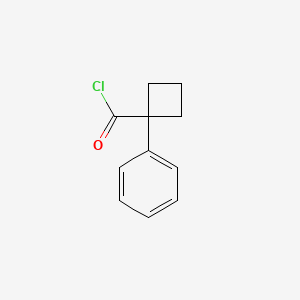

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)